(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile
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Description
(2E)-2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(5-fluoro-2-methylphenyl)amino]prop-2-enenitrile is a useful research compound. Its molecular formula is C22H13BrFN3O2S and its molecular weight is 482.33. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds incorporating the thiazole and chromene moieties have been synthesized and evaluated for their antimicrobial and antifungal properties. For instance, Darwish et al. (2014) synthesized new heterocyclic compounds bearing a sulfonamide moiety, showing promising results as antimicrobial agents. Similarly, Ansari and Khan (2017) reported on quinoline-pyrazoline-based coumarinyl thiazole derivatives with potent antimicrobial activity, highlighting the role of fluoro-substituted rings in enhancing antimicrobial effectiveness. These studies suggest the potential of the compound for applications in developing new antimicrobial agents (Darwish et al., 2014); (Ansari & Khan, 2017).
Synthesis of Novel Heterocyclic Compounds
The structural flexibility and reactivity of thiazole and acrylonitrile groups enable the synthesis of a wide range of novel heterocyclic compounds. El-Emary et al. (2005) explored the condensation reactions of cyanoacetamide derivatives to synthesize new thiazolo[3, 2]pyridines with antimicrobial activity. Shreykar et al. (2017) synthesized coumarin thiazole hybrid dyes with aggregation-induced emissive properties, indicating applications in materials science, particularly in the development of optical materials with enhanced photophysical properties (El-Emary et al., 2005); (Shreykar et al., 2017).
Properties
IUPAC Name |
(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-3-(5-fluoro-2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFN3O2S/c1-12-2-4-16(24)8-18(12)26-10-14(9-25)21-27-19(11-30-21)17-7-13-6-15(23)3-5-20(13)29-22(17)28/h2-8,10-11,26H,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZZSGLOIPDYPU-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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